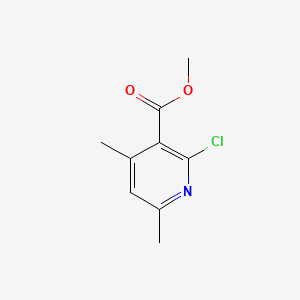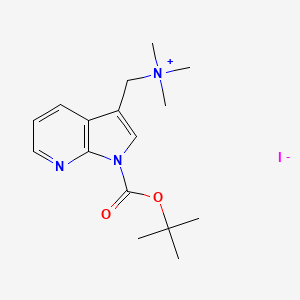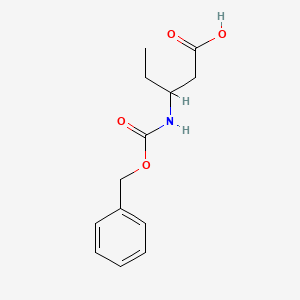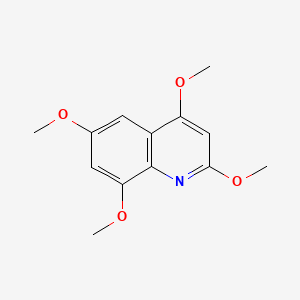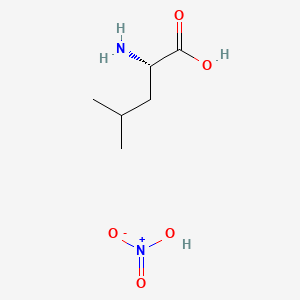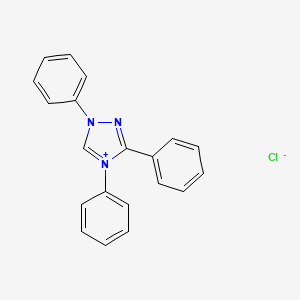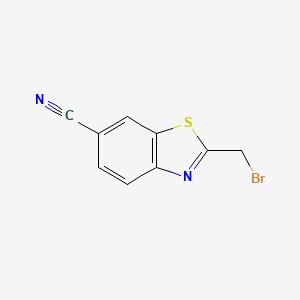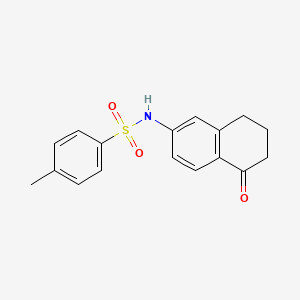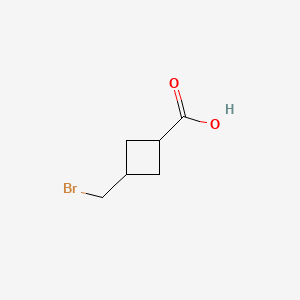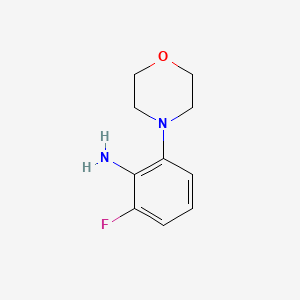
2-氟-6-吗啉基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-morpholinoaniline is a fluorinated aniline derivative with a morpholine ring attached to it.
科学研究应用
2-Fluoro-6-morpholinoaniline has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 2-Fluoro-6-morpholinoaniline is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it a common target for antibacterial agents .
Mode of Action
It is suggested that the compound interacts with its target, the dna gyrase enzyme, inhibiting its function and thus preventing bacterial dna replication .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-6-morpholinoaniline are primarily those involved in bacterial DNA replication. By inhibiting the DNA Gyrase enzyme, the compound disrupts these pathways, leading to the death of the bacterial cells .
Result of Action
The result of 2-Fluoro-6-morpholinoaniline’s action is the inhibition of bacterial DNA replication, leading to the death of the bacterial cells . This makes the compound potentially useful as an antibacterial agent.
生化分析
Biochemical Properties
It is known that the compound has a boiling point of 333.1±42.0 °C
Cellular Effects
Related compounds such as N-(1-(3-Fluoro-4-morpholinoaniline)-1H-tetrazol-5-yl) amides have shown significant antibacterial activity against various bacterial strains .
Molecular Mechanism
Related compounds have shown potential as DNA Gyrase enzyme inhibitors .
Temporal Effects in Laboratory Settings
Related compounds have shown significant antibacterial activity over time .
Metabolic Pathways
Related compounds have been used to study the metabolism of highly abundant carbohydrates .
Subcellular Localization
The subcellular localization of a compound can influence its activity or function . For instance, proteins at different locations within a cell can have different functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-morpholinoaniline typically involves the substitution of morpholine on a fluorinated aromatic ring. One common method is the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions, followed by the reduction of the nitro group to an amine . The reaction conditions often include heating the mixture to 60–65°C and stirring for several hours .
Industrial Production Methods
Industrial production methods for 2-Fluoro-6-morpholinoaniline may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-Fluoro-6-morpholinoaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The fluorine atom and the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
相似化合物的比较
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic drug linezolid.
2-Fluoroaniline: A simpler fluorinated aniline derivative with different chemical properties.
Uniqueness
2-Fluoro-6-morpholinoaniline is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-fluoro-6-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPNLUATRWTLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286086 |
Source


|
| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179900-22-2 |
Source


|
| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179900-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
